

JNJ-38877605 Technical Support Center: Stability and Storage Best Practices

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Compound of Interest

Compound Name: JNJ 303

Cat. No.: B10788041

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of JNJ-38877605, a potent and selective c-Met inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store JNJ-38877605 powder?

For long-term storage, JNJ-38877605 powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.

Q2: What are the recommended storage conditions for JNJ-38877605 in solvent?

Stock solutions of JNJ-38877605 should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.^[1] Some suppliers recommend storing at -80°C for up to 2 years and -20°C for up to 1 year.^[2]

Q3: In which solvents is JNJ-38877605 soluble?

JNJ-38877605 is soluble in DMSO.^{[3][4]} For in vivo applications, various solvent systems have been used, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.^[2]

Q4: I observed precipitation when preparing my JNJ-38877605 solution. What should I do?

If precipitation occurs during the preparation of a JNJ-38877605 solution, gentle heating and/or sonication can be used to aid dissolution.^[2] It is also crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.^[3]

Troubleshooting Guide

Issue: Inconsistent or unexpected results in cell-based assays.

This may be related to the formation of insoluble metabolites of JNJ-38877605, a known issue that led to the termination of its clinical development due to renal toxicity.^{[5][6]} These insoluble metabolites are formed through the action of aldehyde oxidase.^[6]

Best Practices to Mitigate Insoluble Metabolite Formation in Vitro:

- **Species Consideration:** Be aware that the formation of these metabolites is species-specific, with humans and rabbits showing higher levels compared to rats and dogs.^{[5][6]} This is important when using liver fractions (e.g., S9) or hepatocytes from different species in your experiments.
- **Use of Aldehyde Oxidase Inhibitors:** Consider the use of an aldehyde oxidase inhibitor, such as quercetin, in your in vitro experiments to minimize the formation of insoluble metabolites.^[1]
- **Incubation Time:** Minimize the incubation time of JNJ-38877605 with cellular or subcellular preparations that have high aldehyde oxidase activity.
- **Monitor for Precipitation:** Visually inspect your experimental media for any signs of precipitation, especially during longer incubation periods.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for JNJ-38877605

Form	Storage Temperature	Duration
Powder	-20°C	Up to 3 years[1][3]
4°C	Up to 2 years[1][4]	
In Solvent	-80°C	Up to 2 years[2]
-20°C	Up to 1 month[1][3]	

Table 2: Solubility of JNJ-38877605

Solvent	Concentration
DMSO	≥ 30 mg/mL[4]

Experimental Protocols

Protocol: Inhibition of c-Met Phosphorylation in A549 Cells

This protocol details a Western blot experiment to assess the inhibition of c-Met phosphorylation by JNJ-38877605 in the A549 human lung carcinoma cell line.

Materials:

- A549 cells
- DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- JNJ-38877605
- DMSO (anhydrous)
- Recombinant Human HGF
- Phosphatase and protease inhibitor cocktails
- RIPA lysis buffer

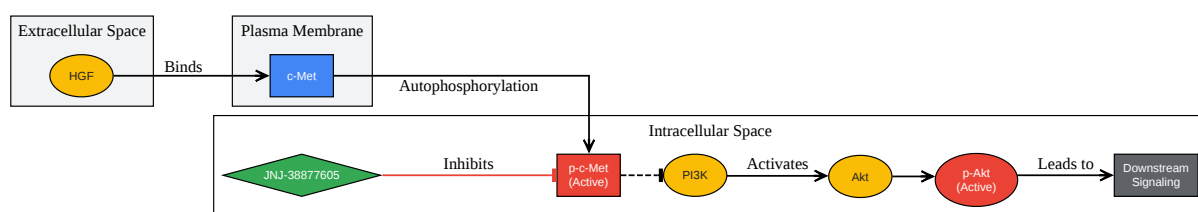
- BCA protein assay kit
- Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-Akt (Ser473), anti-total Akt, and anti-GAPDH
- HRP-conjugated secondary antibody
- ECL Western blotting substrate

Procedure:

- Cell Culture and Treatment:
 - Culture A549 cells in DMEM/F-12 medium until they reach 70-80% confluency.
 - Prepare a 10 mM stock solution of JNJ-38877605 in anhydrous DMSO.
 - Treat the cells with the desired concentrations of JNJ-38877605 (e.g., 0.1, 0.5, 1 μ M) for 24 hours. Include a DMSO vehicle control.
 - Thirty minutes prior to cell lysis, stimulate the cells with 50 ng/mL of recombinant human HGF.
- Cell Lysis and Protein Quantification:
 - Wash the cells twice with ice-cold PBS.
 - Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
 - Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- Western Blotting:
 - Denature 20-30 μ g of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

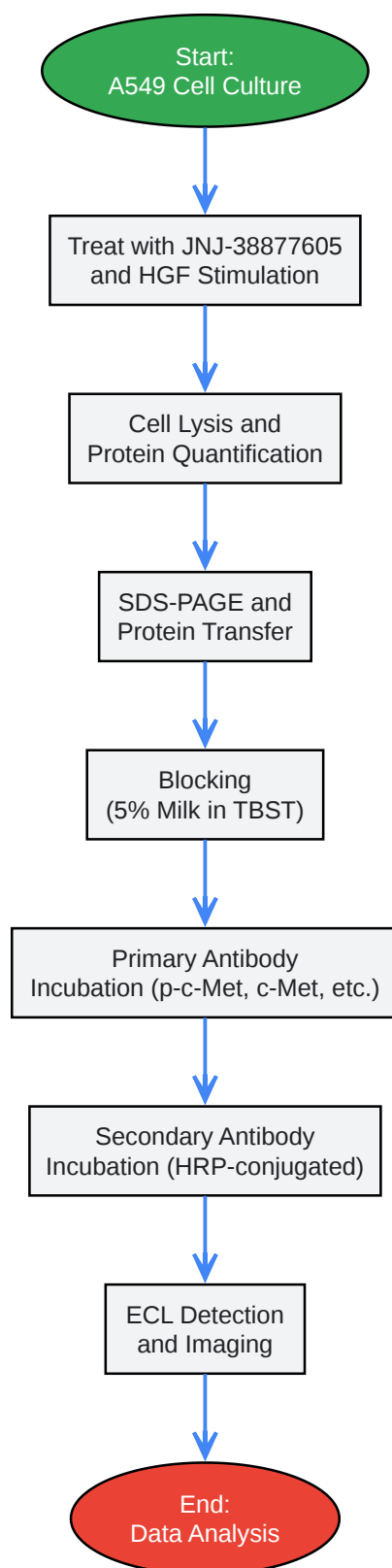
- Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST and visualize the protein bands using an ECL substrate.

Visualizations



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Caption: c-Met signaling pathway and inhibition by JNJ-38877605.



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Caption: Western blot workflow for assessing c-Met inhibition.

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